REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11](Cl)=[O:12])[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.[CH3:14][O:15][C:16]1[CH:17]=[C:18]([C:24]([N:26]=[C:27]=[S:28])=[O:25])[CH:19]=[CH:20][C:21]=1[O:22][CH3:23].[CH3:29][O:30][C:31]1[CH:32]=[C:33]2[C:38](=[CH:39][C:40]=1[O:41][CH3:42])[N:37]=[CH:36][CH:35]=[C:34]2[O:43][C:44]1[CH:50]=[CH:49][C:47]([NH2:48])=[CH:46][CH:45]=1.C1(C)C=CC=CC=1>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]([N:26]=[C:27]=[S:28])=[O:12])[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.[CH3:14][O:15][C:16]1[CH:17]=[C:18]([CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[C:24]([NH:26][C:27]([NH:48][C:47]1[CH:49]=[CH:50][C:44]([O:43][C:34]2[C:33]3[C:38](=[CH:39][C:40]([O:41][CH3:42])=[C:31]([O:30][CH3:29])[CH:32]=3)[N:37]=[CH:36][CH:35]=2)=[CH:45][CH:46]=1)=[S:28])=[O:25]
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Name
|
|
Quantity
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80 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1)OC)C(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C(=O)N=C=S
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare a solution
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica gel
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1)OC)C(=O)N=C=S
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)NC(=S)NC2=CC=C(C=C2)OC2=CC=NC3=CC(=C(C=C23)OC)OC)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 mg | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |